![molecular formula C13H24N2O2 B13046741 tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate is an organic compound with a unique spirocyclic structure. This compound is characterized by a tert-butyl group attached to a spirocyclic nonane ring system, which includes an amino group and a carboxylate ester. The compound’s structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base like sodium hydride.
Amination and Carboxylation: The amino group is introduced through an amination reaction, and the carboxylate ester is formed via esterification using appropriate reagents like carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives (e.g., ketones, carboxylic acids), reduced derivatives (e.g., amines, alcohols), and substituted derivatives (e.g., alkylated or acylated compounds).
Applications De Recherche Scientifique
tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific stereochemistry and functional groups, which impart distinct chemical properties and reactivity. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold in various applications.
This detailed article provides a comprehensive overview of tert-Butyl(1S,4R)-1-amino-6-azaspiro[35]nonane-6-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H24N2O2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-3-amino-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(9-15)7-5-10(13)14/h10H,4-9,14H2,1-3H3/t10-,13+/m0/s1 |
Clé InChI |
UQJBLNIEPDTKAQ-GXFFZTMASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@]2(C1)CC[C@@H]2N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


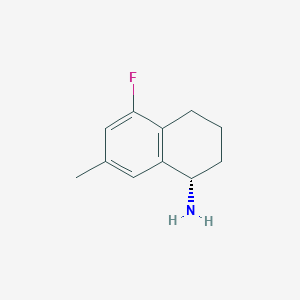
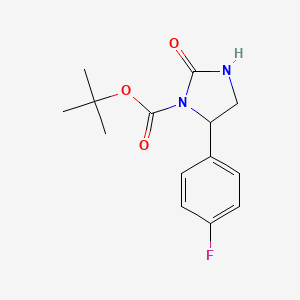
![4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13046673.png)
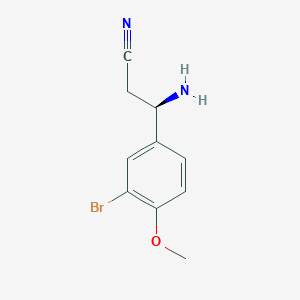


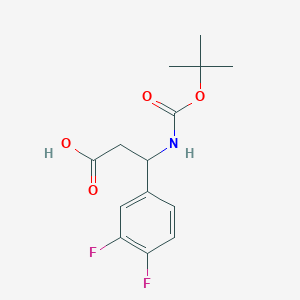


![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)

![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
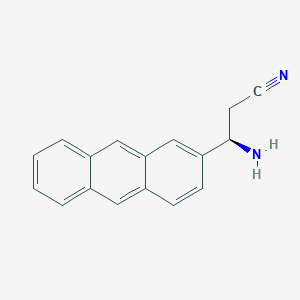
![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)
